molecular formula C9H8O4 B8717773 1,3-Benzodioxole-4-carboxaldehyde, 5-methoxy- CAS No. 23724-22-3

1,3-Benzodioxole-4-carboxaldehyde, 5-methoxy-

Cat. No.: B8717773
CAS No.: 23724-22-3
M. Wt: 180.16 g/mol
InChI Key: IMLCPQOIRGAGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxole-4-carboxaldehyde, 5-methoxy- is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

23724-22-3

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

5-methoxy-1,3-benzodioxole-4-carbaldehyde

InChI

InChI=1S/C9H8O4/c1-11-7-2-3-8-9(6(7)4-10)13-5-12-8/h2-4H,5H2,1H3

InChI Key

IMLCPQOIRGAGOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)OCO2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A cooled (−20° C.) mixture of 5-methoxybenzo[d][1,3]dioxole (4.560 g; 30.00 mmol), and N1,N1,N2,N2-tetramethylethane-1,2-diamine (5.36 ml; 36.00 mmol) in anh. THF (300 ml), under nitrogen, was treated dropwise with a solution of 1.6 M n-BuLi in hexanes (18.75 ml; 30.00 mmol). The resulting mixture was further stirred at −20° C. for 1 h. Anh. DMF (12.0 ml; 154.98 mmol) was then added, and the mixture was stirred at rt for 20 min. Aq. sat. NH4Cl and Et2O were successively added, and the aq. layer was further extracted with Et2O. The mixed organic layers were washed with water, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (heptane/AcOEt=1/1) afforded 5-methoxybenzo[d][1,3]dioxole-4-carbaldehyde as a yellow oil. LC-MS (conditions A): tR=0.55 min.; [M+H]+: 181.09 g/mol.
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hexanes
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Synthesis routes and methods II

Procedure details

Compound 1 (47 g) in dry acetone (500 ml), K2CO3 (100 g) and dimethylsulphate (70 ml) were refluxed overnight. The white solid was filtered off, the filtrate concentrated, diluted with water and extracted with EtOAc. The EtOAc layer was washed with NaHCO3 solution and water, dried over anhydrous MgSO4. Removal of solvent afforded a straw coloured liquid, one spot by TLC, IR νmaxliq.film cm-1 : 1624; UV νmaxMeOH nm (ε): 296 (2875), 236 (2937), 217 (3027): 1H-NMR δ (CDCl3): 3.74 (3H, s, OCH3), 5.91 (2H, s, OCH2O), 6.31 (1H, dd, J=2.5, 8.5 Hz, H-5), 6.49 (1H, d, J=2.5, Hz, H-1), 6.70 (1H, d, J=8.5 Hz, H-4); HRMS m/z: 152.0473 (M+, 100, C8H8O3), 137.0238 (M+ --CH3, 88.42, C7H5O3). This methyl ether (40 g) in absolute THF (300 ml) at -10 C under argon gas was stirred with butyl lithium in hexane (100 ml, 1.1 mole) for 21/2 hrs. After the addition of BuLi the temperature of the reaction mixture was slowly raised to room temperature. Formation of the anion was confirmed by quenching an aliquot of the reaction mixture with D2O and observing the 1H=NMR (disappearance of the doublet signal at 6.49 ppm). The anion thus formed was stirred with dry DMF (20 ml) in THF (100 ml), at 0° C. (10 min) followed by refluxing (2 hrs). The reaction mixture was then acidified with HCL (6N) and extracted with ether (11/2 L). Drying over anhydrous MgSO4 and evaporation of the solvent afforded a pale yellow crystalline compound mp 124° C., IR νmaxKBr cm-1 : 1620, 1695, UV νmaxMeOH nm (ε): 211 (7811), 217.9 (7788), 268 (4536), 294.6 (2177): 1H-NMR δ (CDCl3): 3.81 (3H, s, OCH3), 6.07 (2H, s, OCH2O), 6.33 (1H, d, J=7 Hz, H-5), 6.88 (1H, d, J=Hz, H-4), 10.31 (1H, s, aldehyde); HRMS m/z: 180.0401 (M+, 100, C9H8O4), 165.0189 (M+ --CH3, 35, C8H5O4), 137.0238 (M+ --CH3CO, 45, C7H5O3).
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